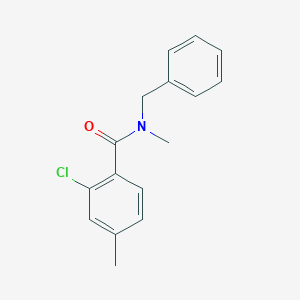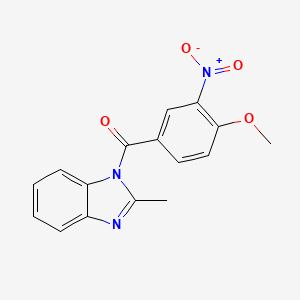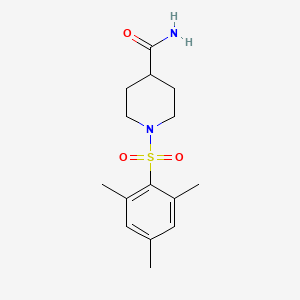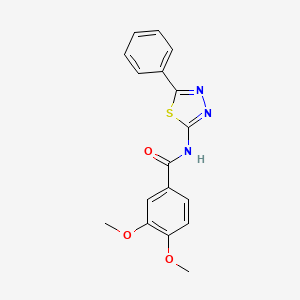
N-benzyl-2-chloro-N,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-chloro-N,4-dimethylbenzamide, also known as BDCM, is a chemical compound that has been widely studied for its potential applications in various fields. BDCM is a member of the class of N-benzylamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, N-benzyl-2-chloro-N,4-dimethylbenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses. This inhibition can lead to the accumulation of acetylcholine, resulting in the disruption of normal nerve function.
Biochemical and Physiological Effects
N-benzyl-2-chloro-N,4-dimethylbenzamide has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In animal studies, N-benzyl-2-chloro-N,4-dimethylbenzamide has been shown to cause liver and kidney damage, as well as alterations in blood chemistry. In human studies, N-benzyl-2-chloro-N,4-dimethylbenzamide exposure has been linked to increased risk of bladder cancer and other health problems.
Advantages and Limitations for Lab Experiments
N-benzyl-2-chloro-N,4-dimethylbenzamide has several advantages for lab experiments, including its availability, low cost, and well-established synthesis method. However, N-benzyl-2-chloro-N,4-dimethylbenzamide also has several limitations, including its potential toxicity, limited solubility in water, and lack of specificity for certain biological targets.
Future Directions
There are several future directions for research on N-benzyl-2-chloro-N,4-dimethylbenzamide, including the development of more specific inhibitors of key enzymes involved in various biological processes. Additionally, further studies are needed to better understand the potential health effects of N-benzyl-2-chloro-N,4-dimethylbenzamide exposure, as well as its fate and transport in the environment. Finally, the development of more sustainable alternatives to N-benzyl-2-chloro-N,4-dimethylbenzamide as a herbicide is an important area of research.
Synthesis Methods
N-benzyl-2-chloro-N,4-dimethylbenzamide can be synthesized through a reaction between benzyl chloride and 2-chloro-N,4-dimethylbenzamide in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-benzyl-2-chloro-N,4-dimethylbenzamide as the main product. The purity of the synthesized compound can be improved through recrystallization from a suitable solvent.
Scientific Research Applications
N-benzyl-2-chloro-N,4-dimethylbenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-benzyl-2-chloro-N,4-dimethylbenzamide has been shown to exhibit antitumor, antifungal, and antibacterial activities. In agriculture, N-benzyl-2-chloro-N,4-dimethylbenzamide has been used as a herbicide to control the growth of weeds. In environmental science, N-benzyl-2-chloro-N,4-dimethylbenzamide has been identified as a potential groundwater contaminant due to its widespread use as a herbicide.
properties
IUPAC Name |
N-benzyl-2-chloro-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-8-9-14(15(17)10-12)16(19)18(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAROHBGTZXFSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-chloro-N,4-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5733409.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5733411.png)
![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5733415.png)

![N-[2-methoxy-5-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5733445.png)
